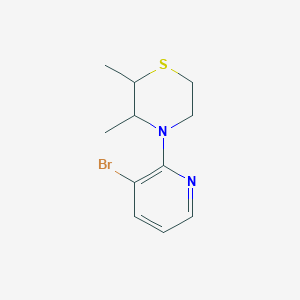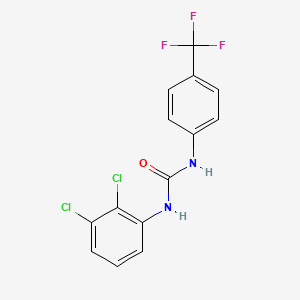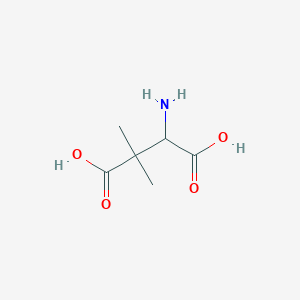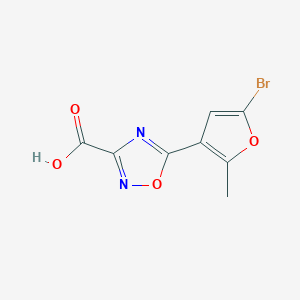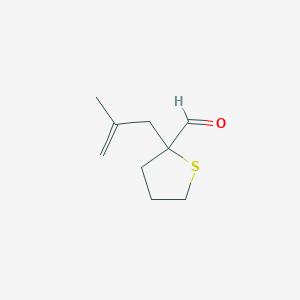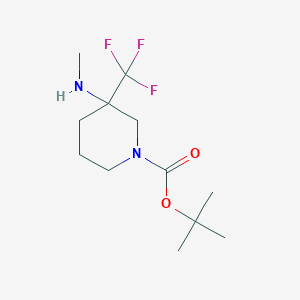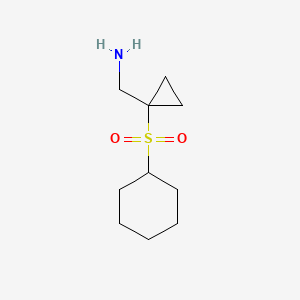
(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a cyclohexylsulfonyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions.
Introduction of the Cyclohexylsulfonyl Group: The cyclopropylmethanamine is then reacted with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into molecular structures, affecting binding interactions and reactivity.
Comparison with Similar Compounds
Cyclopropylmethanamine: Lacks the cyclohexylsulfonyl group, making it less sterically hindered.
Cyclohexylsulfonylamine: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Uniqueness: (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl and cyclohexylsulfonyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
(1-cyclohexylsulfonylcyclopropyl)methanamine |
InChI |
InChI=1S/C10H19NO2S/c11-8-10(6-7-10)14(12,13)9-4-2-1-3-5-9/h9H,1-8,11H2 |
InChI Key |
CLLHPQYRXPYSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


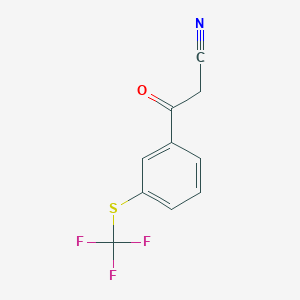
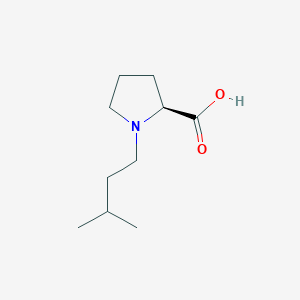
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
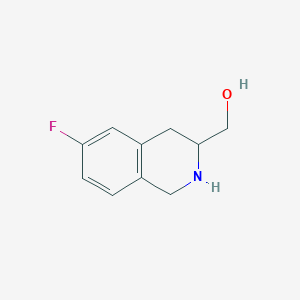
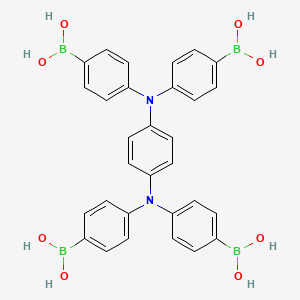
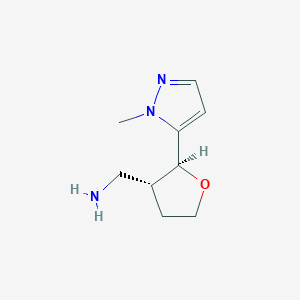
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
